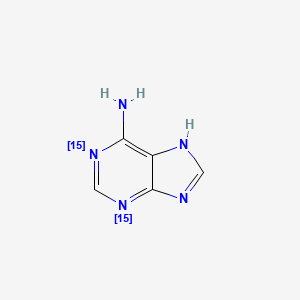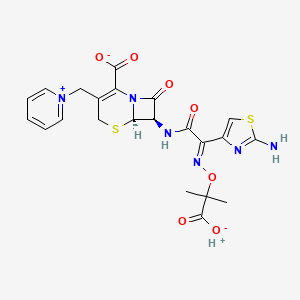
Ceftazidime anhydrous, (E)-
Übersicht
Beschreibung
Ceftazidime is a semisynthetic, broad-spectrum, third-generation cephalosporin beta-lactam antibiotic used to treat or prevent a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . It is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Synthesis Analysis
Ceftazidime has been synthesized through ionic cross-linking, combining negatively charged ceftazidime with positively charged chitosan, resulting in uniform nanoparticles measuring approximately 40 nm in diameter . Another synthesis method involves solvent crystallization .
Molecular Structure Analysis
The molecular formula of Ceftazidime anhydrous, (E)- is C22H22N6O7S2 . The molecular weight is 546.6 g/mol . The structure includes a pyridinium ring and a thiazole ring .
Chemical Reactions Analysis
Ceftazidime is unstable and subject to hydrolytic degradation . The decomposition reactions could be described by zero-order and second-order kinetics .
Physical and Chemical Properties Analysis
Ceftazidime is a white to cream-colored crystalline powder . Solutions of ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .
Wissenschaftliche Forschungsanwendungen
Resistance Studies and Mechanisms
- Extended-Spectrum Beta-Lactamase (ESBL) in Cancer Patients : Ceftazidime is used in treating infectious complications in neutropenic patients. A study explored an outbreak of ceftazidime-resistant gram-negative bacillary infections in pediatric cancer patients. These organisms produced a novel beta-lactamase (TEM-26), highlighting the resistance mechanisms to ceftazidime (Naumovski et al., 1992).
- Resistance in Burkholderia pseudomallei : Research on ceftazidime-resistant Burkholderia pseudomallei, a causative agent of melioidosis, found that beta-lactamase production was implicated in resistance. A study cloned and sequenced a class D beta-lactamase gene from these resistant strains (Niumsup & Wuthiekanun, 2002).
Pharmacokinetics and Measurement Techniques
- High-Pressure Liquid Chromatography for Ceftazidime Measurement : A method was developed for evaluating ceftazidime's biodisposition in infants and children using high-pressure liquid chromatography, aiding in understanding drug pharmacokinetics (Myers & Blumer, 1983).
Ceftazidime-avibactam Combinations
- Efficacy Against Drug-Resistant Tuberculosis : Ceftazidime-avibactam showed high efficacy against extensive- and multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential in treating drug-resistant tuberculosis forms (Deshpande et al., 2017).
- Pharmacokinetic Modeling and Pharmacodynamic Target Attainment : A study conducted population pharmacokinetic modeling for ceftazidime-avibactam across various adult indications and patient subgroups, aiding in dosage optimization (Li et al., 2018).
Clinical Applications and Efficacy
- Intermittent Bolus Dosing in Critically Ill Patients : Research on the use of ceftazidime in critically ill patients showed that the recommended intermittent bolus dosing regimen might result in inadequate plasma concentrations of the drug in critical infections (Young et al., 1997).
- Ceftazidime-Avibactam in Treating Serious Gram-Negative Bacterial Infections : A review discussed the in vitro activity, pharmacological properties, and clinical efficacy of ceftazidime-avibactam in treating serious gram-negative bacterial infections, particularly in patients with limited treatment options (Shirley, 2018).
Genetic and Molecular Insights
- Genomic Data in Elucidating Resistance Mechanisms : Whole-genome comparative analysis was used to determine the prevalent mechanisms of resistance to ceftazidime in clinical isolates of Pseudomonas aeruginosa (Kos et al., 2016).
Wirkmechanismus
Target of Action
Ceftazidime anhydrous, (E)-, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) , which are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall .
Mode of Action
Ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria . As β-lactam antibiotics, including cephalosporins like ceftazidime, inhibit essential PBPs, this results in impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
Ceftazidime affects the peptidoglycan synthesis pathway in bacteria. Peptidoglycan is a glycopeptide polymer that forms the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption leads to impaired cell wall homeostasis and eventual bacterial cell death .
Pharmacokinetics
Ceftazidime and avibactam have complementary pharmacokinetic profiles. Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The result of ceftazidime’s action is the death of the bacterial cells. By inhibiting the PBPs, ceftazidime disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This makes ceftazidime effective against a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, the pH of the solution in which ceftazidime is dissolved can range from 5 to 8 . The osmolality of the solution is approximately 300 mOsmol/kg, and the pH of thawed solutions ranges from 5 to 7.5 . These factors can influence the stability and efficacy of ceftazidime. Furthermore, the presence of β-lactamase-producing bacteria can affect the action of ceftazidime, although it is notable for its resistance to numerous β-lactamases .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ceftazidime anhydrous, (E)- is bactericidal, primarily inhibiting enzymes responsible for cell-wall synthesis, specifically penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Cellular Effects
Ceftazidime anhydrous, (E)- has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . Thus, ceftazidime can impede the cell cycle from G1 to S phase, inhibiting cell proliferation .
Molecular Mechanism
Ceftazidime anhydrous, (E)- exerts its effects at the molecular level through binding interactions with biomolecules, specifically penicillin-binding proteins . It inhibits these enzymes, leading to impaired cell wall synthesis and bacterial cell death . Furthermore, it has been found to promote p27 expression and inhibit cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .
Temporal Effects in Laboratory Settings
The effects of Ceftazidime anhydrous, (E)- have been observed to change over time in laboratory settings . It has been found to be as effective as carbapenems for treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . The safety of the drug should be further evaluated due to a higher rate of serious adverse events compared with carbapenems .
Dosage Effects in Animal Models
Animal models have supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor . It has been found to be effective in treating complicated intra-abdominal infections (cIAIs) and complicated urinary tract infections (cUTIs) who have limited or no alternative treatment options .
Metabolic Pathways
Ceftazidime anhydrous, (E)- substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle . The dysregulation of genes governing these metabolic pathways aligns with the metabolomics findings .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftazidime anhydrous, (E)- involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarboxylic acid (MTDPA) to form the intermediate compound, 7-(2-carboxyethylthio)-1-(2,4-dioxo-5-pyrimidinyl)cephalosporanic acid (CET). This intermediate is then reacted with (E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid (TMTFA) to form Ceftazidime anhydrous, (E)-.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarboxylic acid (MTDPA)", "(E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid (TMTFA)" ], "Reaction": [ "7-ACA is reacted with MTDPA in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form CET.", "CET is then reacted with TMTFA in the presence of a base such as triethylamine (TEA) and a solvent such as dimethylformamide (DMF) to form Ceftazidime anhydrous, (E)-.", "The product is then purified using techniques such as crystallization or chromatography." ] } | |
CAS-Nummer |
97148-38-4 |
Molekularformel |
C22H22N6O7S2 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1 |
InChI-Schlüssel |
ORFOPKXBNMVMKC-DWVKKRMSSA-N |
Isomerische SMILES |
[H+].CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
SMILES |
[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Kanonische SMILES |
[H+].CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Physikalische Beschreibung |
Solid |
Löslichkeit |
5.73e-03 g/L |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


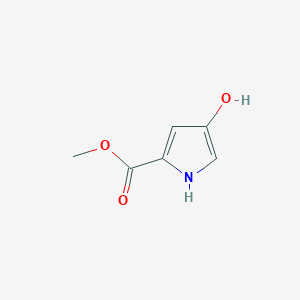
![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B3333308.png)

![7-Chloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B3333325.png)
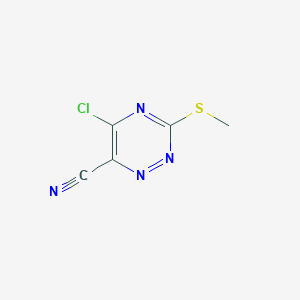
![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B3333339.png)
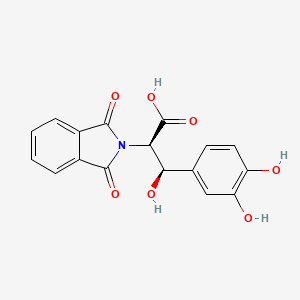
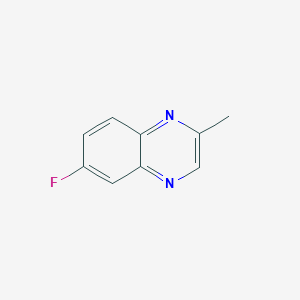

![6a,7,8,9,10,10a-Hexahydro-6H-indolo[2,3-b]quinoxaline](/img/no-structure.png)

![6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3333388.png)
